molecular formula C16H12FN3O5S2 B2988003 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886955-14-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2988003
CAS No.: 886955-14-2
M. Wt: 409.41
InChI Key: PPOZGIRHBSWCPF-UHFFFAOYSA-N
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Description

The target compound, N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, features a benzodioxole moiety linked via a thioacetamide bridge to a fluorinated 1,2,4-thiadiazine ring system. The molecular formula is C17H16FN3O5S (molecular weight: 393.4 g/mol). Key structural attributes include:

  • 7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl: A thiadiazine ring sulfonated at the 1-position and fluorinated at the 7-position, contributing to electronic effects and metabolic stability.
  • Thioacetamide linker: The sulfur atom in the acetamide bridge may improve binding affinity to sulfur-rich enzymatic pockets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O5S2/c17-9-1-3-11-14(5-9)27(22,23)20-16(19-11)26-7-15(21)18-10-2-4-12-13(6-10)25-8-24-12/h1-6H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOZGIRHBSWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a thiadiazine derivative. The presence of fluorine and sulfur atoms contributes to its potential biological effects.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H14F2N2O4S
Molecular Weight366.35 g/mol
CAS NumberNot available

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives. For instance, derivatives similar to the compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism.

  • In vitro studies demonstrated that certain benzodioxol derivatives exhibited IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory activity .
  • In vivo studies using streptozotocin-induced diabetic mice showed that these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated:

  • Cytotoxicity assays revealed that certain derivatives demonstrated activity against various cancer cell lines with IC50 values between 26 and 65 µM .
  • These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazine and benzodioxole moieties may facilitate interactions with specific enzymes or receptors involved in metabolic pathways.

Safety Profile

Safety assessments conducted on normal cell lines indicated that certain derivatives exhibited negligible cytotoxic effects (IC50 > 150 µM), suggesting a favorable safety profile for further exploration .

Study 1: Antidiabetic Efficacy

A study focusing on the antidiabetic effects of benzodioxol derivatives highlighted the efficacy of compound IIc, which was shown to significantly lower blood glucose levels in diabetic mice models after multiple doses .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of various benzodioxol derivatives on cancer cell lines. The results indicated promising anticancer activity while maintaining safety towards normal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Reported Biological Activity
Target Compound Benzo[e][1,2,4]thiadiazine-1,1-dioxide 7-fluoro, benzo[d][1,3]dioxol-5-yl 393.4 Thioacetamide, sulfone Not specified
4a () Thiadiazole-thiol Benzo[d][1,3]dioxol-5-ylmethyl N/A Thioacetamide Acetylcholinesterase inhibition
4e () Benzothiazole-thiadiazole 4-fluorophenyl 460.47 Ureido, thiadiazole Antiproliferative
compound Benzo[c][1,2,5]thiadiazole 6-fluoro, dimethyl 393.4 Sulfone, acetamide Not specified
9c () Benzimidazole-triazole 4-bromophenyl N/A Acetamide, triazole α-Glucosidase inhibition (docking studies)

Key Observations

Impact of Fluorine Substitution :

  • The target compound’s 7-fluoro group on the thiadiazine ring contrasts with the 4-fluoro substitution in 4e (). Fluorine’s electron-withdrawing effects may enhance metabolic stability and influence binding to hydrophobic pockets.
  • In , a fluorobenzothiazole analog shows fluorine at the 4-position of the benzothiazole, suggesting positional effects on activity.

Sulfone vs. Thiol Groups :

  • The target’s 1,1-dioxido (sulfone) group increases polarity and hydrogen-bonding capacity compared to thiol-containing analogs like 4a (). Sulfones are often associated with improved pharmacokinetic profiles.

Heterocyclic Core Variations: Thiadiazine vs. Benzimidazole-triazole hybrids (e.g., 9c, ) exhibit distinct docking poses in α-glucosidase inhibition studies, highlighting the role of triazole rings in enzyme interaction.

Benzodioxole Modifications :

  • Substitutions on the benzodioxole ring (e.g., methylene groups in 4a vs. direct acetamide linkage in the target) influence steric bulk and electronic distribution.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves coupling a benzodioxole-amine derivative with a thiadiazine-thiol intermediate. Key steps include:

  • Reacting 2-chloro-N-(benzodioxol-5-yl)acetamide with 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol under basic conditions (e.g., potassium carbonate in acetone) .
  • Purification via recrystallization from ethanol-DMF mixtures, yielding crystalline products with >95% purity .
  • Characterization by HRMS (for molecular weight confirmation) and NMR (to verify substituent positions and sulfur linkages) .

Q. Which spectroscopic methods are critical for structural validation?

Essential techniques include:

  • 1H/13C NMR : To confirm the acetamide bridge (δ ~2.8–3.2 ppm for CH2-S and δ ~170 ppm for carbonyl carbons) and benzodioxole protons (δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1120 cm⁻¹ (S=O stretch from the sulfone group) .
  • HRMS : Exact mass analysis to confirm the molecular formula (e.g., [M+H]+ ion matching C16H12FNO6S3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation?

  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance nucleophilic substitution efficiency .
  • Stoichiometry : Maintain a 1:1 molar ratio of chloroacetamide to thiolate to avoid polysubstitution .
  • Temperature Control : Reactions at 20–25°C minimize thermal degradation of the sulfone group .
  • Purification : Gradient recrystallization (ethanol → DMF) isolates the target compound from unreacted thiol or dimeric by-products .

Q. What computational approaches predict this compound’s reactivity and target interactions?

  • DFT Studies : Analyze electron density distribution to identify reactive sites (e.g., sulfur atoms in the thiadiazine ring as nucleophilic centers) .
  • Molecular Docking : Simulate binding to acetylcholinesterase or cancer-related kinases, guided by structural analogs with benzodioxole and sulfone moieties .
  • MD Simulations : Assess stability in biological membranes using force fields parameterized for sulfonamide derivatives .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
ModificationBiological ImpactReference
Fluorine at C7 (thiadiazine)Enhances metabolic stability and kinase inhibition .
Benzodioxole vs. phenylIncreased blood-brain barrier penetration due to reduced polarity .
  • Thioether vs. Ether Linkage : Thioether improves antioxidant activity (IC50 ~5 µM in DPPH assays) by facilitating radical scavenging .

Q. How to address contradictions in reported biological data?

  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude inactive impurities .
  • Mechanistic Studies : Combine enzyme inhibition assays (e.g., acetylcholinesterase IC50) with transcriptomics to resolve off-target effects .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting cytotoxicity results, cross-validate using orthogonal methods (e.g., MTT assay vs. apoptosis markers like caspase-3) .
  • X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to resolve binding ambiguities, leveraging protocols for sulfone-containing heterocycles .

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